molecular formula C11H13BrO4 B13975643 (3-Bromo-4-hydroxy-5-methoxyphenyl)acetic acid ethyl ester

(3-Bromo-4-hydroxy-5-methoxyphenyl)acetic acid ethyl ester

Cat. No.: B13975643
M. Wt: 289.12 g/mol
InChI Key: WDDGEPBFOQTHNI-UHFFFAOYSA-N
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Description

(3-Bromo-4-hydroxy-5-methoxyphenyl)acetic acid ethyl ester is an organic compound with a complex structure that includes bromine, hydroxyl, and methoxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-hydroxy-5-methoxyphenyl)acetic acid ethyl ester typically involves the esterification of (3-Bromo-4-hydroxy-5-methoxyphenyl)acetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-hydroxy-5-methoxyphenyl)acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of this compound with a carbonyl group.

    Reduction: Formation of (4-Hydroxy-5-methoxyphenyl)acetic acid ethyl ester.

    Substitution: Formation of (3-Iodo-4-hydroxy-5-methoxyphenyl)acetic acid ethyl ester.

Scientific Research Applications

(3-Bromo-4-hydroxy-5-methoxyphenyl)acetic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromo-4-hydroxy-5-methoxyphenyl)acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-4-hydroxyphenyl)acetic acid
  • (3-Bromo-4-methoxyphenyl)acetic acid
  • (3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid

Uniqueness

(3-Bromo-4-hydroxy-5-methoxyphenyl)acetic acid ethyl ester is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The ethyl ester functional group also enhances its solubility and stability compared to its acid counterparts.

Properties

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

IUPAC Name

ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)acetate

InChI

InChI=1S/C11H13BrO4/c1-3-16-10(13)6-7-4-8(12)11(14)9(5-7)15-2/h4-5,14H,3,6H2,1-2H3

InChI Key

WDDGEPBFOQTHNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)Br)O)OC

Origin of Product

United States

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